3-(benzylsulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
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Overview
Description
3-PHENYLMETHANESULFONYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE: is a complex organic compound that features a sulfonamide group, a pyrimidine ring, and a phenylmethanesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-PHENYLMETHANESULFONYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE typically involves multiple steps, including the formation of the sulfonamide and the coupling of the pyrimidine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, 3-PHENYLMETHANESULFONYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool for understanding enzyme function and regulation.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-PHENYLMETHANESULFONYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites, inhibiting enzyme activity. The pyrimidine ring may also play a role in binding to nucleic acids or other biomolecules, affecting their function.
Comparison with Similar Compounds
- 3-phenylmethanesulfonyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}propanamide
- N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives
Comparison: Compared to similar compounds, 3-PHENYLMETHANESULFONYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE is unique due to its specific combination of functional groups. This combination allows for a broader range of chemical reactions and potential applications. Its structural features also provide distinct binding properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H20N4O5S2 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C20H20N4O5S2/c25-19(11-14-30(26,27)15-16-5-2-1-3-6-16)23-17-7-9-18(10-8-17)31(28,29)24-20-21-12-4-13-22-20/h1-10,12-13H,11,14-15H2,(H,23,25)(H,21,22,24) |
InChI Key |
AWWXINUYJBXSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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